Crude eudesmol mixtures confound ion channel assays-β-eudesmol activates nicotinic acetylcholine receptors, invalidating voltage-gated calcium channel data. Pure α-eudesmol eliminates this off-target activity, ensuring assay reproducibility.
Single-isomer material shipped globally from stock to support stringent neuropharmacology and cancer research workflows.
alpha-Eudesmol (CAS 473-16-5) is a highly purified, eudesmane-type sesquiterpene tertiary alcohol utilized as a premium reference standard and active pharmaceutical ingredient precursor. Characterized by a rigid decalin ring system and a specific stereochemical configuration, it exhibits a high boiling point (~300 °C) and distinct crystallization properties [1]. While crude eudesmol mixtures are widely traded in the fragrance and botanical extract industries, the procurement of the isolated alpha-isomer is strictly necessary for advanced pharmacological screening, precision analytical chromatography, and targeted synthesis workflows where isomeric purity dictates assay reproducibility and material performance.
Substituting pure alpha-Eudesmol with crude eudesmol mixtures, or its closely related isomers beta-eudesmol and gamma-eudesmol, introduces critical target confounding in biological and chemical assays. In neuropharmacology, alpha-eudesmol acts as a specific blocker of P/Q-type voltage-gated calcium channels, whereas beta-eudesmol selectively targets nicotinic acetylcholine receptors at the neuromuscular junction [1]. Consequently, utilizing a generic mixture in electrophysiological or cell-viability workflows will trigger off-target receptor interactions, invalidate patch-clamp data, and dilute the compound's intrinsic cytotoxic potency, making isomeric purity a non-negotiable procurement requirement.
In whole-cell patch clamp electrophysiology, alpha-Eudesmol functions as a potent, non-peptidergic blocker of presynaptic P/Q-type voltage-gated calcium channels (VGCCs) with an IC50 of 3.6 μM, and N-type VGCCs with an IC50 of 6.6 μM [1]. Conversely, beta-eudesmol lacks this specific calcium channel activity and instead acts as a blocker of nicotinic acetylcholine (nACh) receptors[2]. This complete divergence in receptor targeting means that the two isomers cannot be used interchangeably in neurological models.
| Evidence Dimension | Primary Neuropharmacological Target |
| Target Compound Data | P/Q-type VGCC blockade (IC50 = 3.6 μM) |
| Comparator Or Baseline | beta-Eudesmol: nACh receptor blockade |
| Quantified Difference | Complete shift in primary receptor target class |
| Conditions | Whole-cell patch clamp electrophysiology (Purkinje cells) |
Procuring the pure alpha isomer is mandatory for neurogenic inflammation and calcium channel models, as isomeric mixtures will concurrently trigger unwanted nACh receptor blockade.
When evaluated against multiple tumor cell lines, alpha-Eudesmol demonstrates a stronger baseline cytotoxic potency than its structural isomers. In comparative in vitro assays, alpha-Eudesmol achieved IC50 values ranging from 5.38 to 19.4 μg/mL across cell lines such as HL-60 and B16-F10 [1]. In the same assays, beta-eudesmol exhibited significantly weaker activity, requiring higher concentrations (IC50 ranging from 16.51 to >25 μg/mL) to achieve the same inhibitory effect [1].
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | 5.38 – 19.4 μg/mL |
| Comparator Or Baseline | beta-Eudesmol: 16.51 – >25 μg/mL |
| Quantified Difference | Up to 3-fold lower IC50 for the alpha isomer |
| Conditions | HL-60, B16-F10, and MDA-MB-435 tumor cell line viability assays |
For high-throughput oncology screening, the pure alpha isomer provides a stronger baseline signal, reducing the required dosing concentrations and minimizing solvent-induced artifacts.
The stereochemical differences between eudesmol isomers manifest in distinct physical properties that impact downstream formulation and handling. alpha-Eudesmol possesses a higher melting point (81–82 °C) compared to beta-eudesmol (72–74 °C) [1]. While both share a similar high boiling point (~300 °C), the ~8 °C elevation in the melting point of the alpha isomer alters its crystallization kinetics, making it less prone to premature melting or aggregation during ambient laboratory handling or exothermic blending processes.
| Evidence Dimension | Melting Point |
| Target Compound Data | 81–82 °C |
| Comparator Or Baseline | beta-Eudesmol: 72–74 °C |
| Quantified Difference | ~8 °C higher melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
The higher melting point of alpha-eudesmol improves its handling as a solid standard and enhances phase stability in semi-solid or solid-state formulations.
Because alpha-Eudesmol specifically blocks P/Q-type voltage-gated calcium channels without the nACh receptor interference caused by beta-eudesmol, it is the required standard for in vitro models of neurogenic vasodilation and trigeminovascular inflammation [1].
Given its superior cytotoxic potency (IC50 of 5.38–19.4 μg/mL) compared to other isomers, pure alpha-Eudesmol serves as the optimal baseline compound for synthesizing novel sesquiterpene derivatives targeting leukemia (HL-60) and melanoma (B16-F10) cell lines [2].
The distinct thermal properties and crystallization behavior of alpha-Eudesmol make it an essential analytical standard for quality control in the botanical extract industry, allowing precise GC-MS and HPLC quantification of high-value essential oils free from isomeric overlap [3].